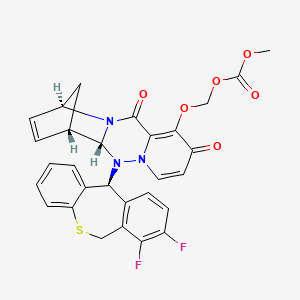

Cap-dependent endonuclease-IN-8

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H23F2N3O6S |

|---|---|

Molecular Weight |

579.6 g/mol |

IUPAC Name |

[(1R,11R,12S)-10-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-3,6-dioxo-2,9,10-triazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,7,13-trien-5-yl]oxymethyl methyl carbonate |

InChI |

InChI=1S/C29H23F2N3O6S/c1-38-29(37)40-14-39-26-21(35)10-11-32-25(26)28(36)33-16-7-6-15(12-16)27(33)34(32)24-17-8-9-20(30)23(31)19(17)13-41-22-5-3-2-4-18(22)24/h2-11,15-16,24,27H,12-14H2,1H3/t15-,16+,24+,27-/m1/s1 |

InChI Key |

KTKPRWQWDFILGH-ZVNBPAIVSA-N |

Isomeric SMILES |

COC(=O)OCOC1=C2C(=O)N3[C@@H]4C[C@H]([C@H]3N(N2C=CC1=O)[C@H]5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4 |

Canonical SMILES |

COC(=O)OCOC1=C2C(=O)N3C4CC(C3N(N2C=CC1=O)C5C6=C(CSC7=CC=CC=C57)C(=C(C=C6)F)F)C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cap-Dependent Endonuclease-IN-8: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of Cap-dependent endonuclease-IN-8, a potent inhibitor of viral replication. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral therapeutics. This compound has been identified as a potent inhibitor of cap-dependent endonuclease (CEN), targeting the replication of orthomyxoviruses, which include influenza A, B, and C viruses[1]. This compound originates from patent CN111410661A, where it is listed as compound I-196[1].

The "Cap-Snatching" Mechanism and Its Inhibition

The primary target of this compound is the cap-dependent endonuclease enzyme of viruses like influenza. This enzyme is a crucial component of the viral RNA polymerase complex, specifically residing on the polymerase acidic (PA) subunit[2][3]. It facilitates a process known as "cap-snatching," which is essential for the transcription of viral mRNA.

In this process, the viral endonuclease cleaves the 5' cap structure from host cell messenger RNAs (mRNAs). This stolen "cap" is then used as a primer to initiate the transcription of the viral genome into viral mRNAs by the RNA-dependent RNA polymerase. This allows the virus to hijack the host's cellular machinery for the synthesis of its own proteins, leading to viral replication.

Cap-dependent endonuclease inhibitors, including by inference this compound, act by directly binding to and inhibiting the endonuclease active site. This inhibition prevents the cleavage of host cell mRNAs, thereby depriving the virus of the necessary primers for its mRNA transcription. Consequently, viral protein synthesis and replication are effectively blocked. This mechanism is a key target for antiviral drugs because the cap-dependent endonuclease is specific to the virus and not present in human cells[4].

Quantitative Data for Cap-Dependent Endonuclease Inhibitors

While specific quantitative data for this compound is not publicly available at this time, the following table summarizes the inhibitory activities of other known cap-dependent endonuclease inhibitors, providing a comparative context for the potency of this class of compounds.

| Compound | Target Virus | Assay Type | IC50 (µM) | Reference |

| Baloxavir (B560136) | Influenza A Virus | Endonuclease Activity | 7.45 | [5] |

| Compound I-4 | Influenza A Virus | Endonuclease Activity | 3.29 | [5] |

| Compound II-2 | Influenza A Virus | Endonuclease Activity | 1.46 | [5] |

Experimental Protocols

The characterization of cap-dependent endonuclease inhibitors typically involves a combination of in vitro enzymatic assays and cell-based viral replication assays.

In Vitro Cap-Dependent Endonuclease Activity Assay

This assay directly measures the inhibitory effect of a compound on the endonuclease enzyme.

-

Enzyme Source : The viral ribonucleoprotein (vRNP) complex, which contains the RNA polymerase with endonuclease activity, is purified from virus particles[4].

-

Substrate : A radiolabeled or fluorescence-labeled capped RNA fragment is used as the substrate[6].

-

Reaction : The purified vRNP is incubated with the labeled RNA substrate in the presence of varying concentrations of the inhibitor.

-

Detection : The cleavage of the RNA substrate is measured, often by separating the resulting fragments using gel electrophoresis and quantifying the radioactivity or fluorescence. The concentration of the inhibitor that reduces endonuclease activity by 50% (IC50) is then calculated. A fluorescence resonance energy transfer (FRET)-based assay has also been developed for high-throughput screening of inhibitors[7].

Plaque Reduction Assay

This cell-based assay determines the effectiveness of a compound in inhibiting viral replication in a cellular context.

-

Cell Culture : A monolayer of susceptible cells, such as Madin-Darby Canine Kidney (MDCK) cells, is prepared in multi-well plates[8].

-

Viral Infection : The cells are infected with a known amount of influenza virus in the presence of serial dilutions of the test compound.

-

Overlay : After a short incubation period to allow for viral entry, the liquid medium is replaced with a semi-solid overlay medium (e.g., containing Avicel or agarose) to restrict the spread of progeny viruses to neighboring cells, thus forming localized plaques[8].

-

Incubation : The plates are incubated for several days to allow for plaque formation.

-

Quantification : The cells are then fixed and stained (e.g., with crystal violet or with a specific antibody in an immunoplaque assay) to visualize the plaques. The number of plaques is counted, and the concentration of the compound required to reduce the number of plaques by 50% (EC50) is determined[9][10].

Conclusion

This compound is a potent inhibitor of the viral cap-dependent endonuclease, a clinically validated target for anti-influenza therapeutics. By inhibiting the "cap-snatching" mechanism, this compound effectively halts viral mRNA transcription and subsequent replication. While specific data on this compound remains proprietary, the established methodologies and the success of other compounds in this class, such as baloxavir marboxil, underscore the therapeutic potential of targeting this essential viral process. Further research and publication of data from the patent CN111410661A will be crucial in fully elucidating the pharmacological profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influenza virus plaque assay [protocols.io]

- 9. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. cellbiolabs.com [cellbiolabs.com]

The Rise of Cap-Dependent Endonuclease Inhibitors: A Technical Guide to a New Class of Antivirals

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel viral threats and the continuous evolution of existing viruses necessitate the development of new antiviral therapeutics with unique mechanisms of action. One of the most promising recent advancements in this field is the discovery and development of cap-dependent endonuclease (CEN) inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this novel class of antiviral agents, with a focus on the core principles and methodologies relevant to their research and development. While specific data for the compound "Cap-dependent endonuclease-IN-8" is limited and primarily derived from patent literature (CN111410661A), this guide will utilize publicly available information on well-characterized CEN inhibitors, such as Baloxavir Marboxil, to illustrate the key concepts.

Introduction to Cap-Dependent Endonuclease and the "Cap-Snatching" Mechanism

The influenza virus, a member of the Orthomyxoviridae family, utilizes a unique mechanism for the transcription of its genome known as "cap-snatching".[1] The viral RNA-dependent RNA polymerase (RdRp) complex, composed of three subunits (PA, PB1, and PB2), is responsible for this process. The PA subunit contains the cap-dependent endonuclease (CEN) domain, which is the target of the inhibitors discussed in this guide.[2]

The cap-snatching process involves the viral RdRp binding to the 5' cap of host cell pre-mRNAs. The CEN activity of the PA subunit then cleaves the host pre-mRNA a short distance downstream from the cap. This capped fragment is subsequently used as a primer to initiate the transcription of the viral genome by the PB1 subunit.[1] This entire process is essential for the virus to produce its own mRNAs, which can then be translated by the host cell machinery to generate new viral proteins. By inhibiting the CEN, this critical step in the viral life cycle is blocked, leading to a potent antiviral effect.

Discovery and Synthesis of Cap-Dependent Endonuclease Inhibitors

The discovery of potent and selective CEN inhibitors has been a significant breakthrough in antiviral drug development. The general approach involves high-throughput screening of compound libraries to identify initial hits, followed by medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.

While the specific synthesis protocol for this compound is detailed in patent CN111410661A, a general overview of the synthesis of similar CEN inhibitors, such as Baloxavir acid, involves multi-step organic synthesis. These syntheses often feature the construction of a core heterocyclic scaffold that is crucial for chelating the metal ions in the active site of the endonuclease.

Illustrative Synthetic Strategy (General)

A common strategy for synthesizing the core structure of many CEN inhibitors involves the following key steps:

-

Synthesis of the core heterocyclic scaffold: This often involves condensation reactions to form a polycyclic pyridone or a related heterocyclic system.

-

Introduction of the metal-chelating motif: A key pharmacophore, often a carboxylic acid or a bioisostere, is introduced. This group is critical for binding to the divalent metal ions (typically Mg2+ or Mn2+) in the CEN active site.

-

Addition of side chains for improved properties: Various side chains are appended to the core scaffold to enhance potency, selectivity, and pharmacokinetic properties such as oral bioavailability and metabolic stability.

Quantitative Data on CEN Inhibitor Activity

The antiviral activity of CEN inhibitors is typically quantified using a variety of in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters used to compare the potency of different compounds.

| Compound Class/Example | Assay Type | Target | IC50/EC50 (nM) | Reference |

| Baloxavir Acid | Endonuclease Inhibition Assay | Influenza A CEN | 1.4 - 3.1 | [3] |

| Plaque Reduction Assay | Influenza A (H1N1) | 0.49 - 0.98 | ||

| Plaque Reduction Assay | Influenza A (H3N2) | 0.73 - 1.9 | ||

| Plaque Reduction Assay | Influenza B | 3.0 - 7.5 | ||

| This compound | Not Publicly Available | Influenza A, B, C | Potent Inhibition (as per patent) | [CN111410661A] |

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of CEN inhibitors. These are based on methodologies reported in the literature for similar compounds.

Cap-Dependent Endonuclease Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CEN.

Materials:

-

Recombinant influenza virus PA/PB1/PB2 polymerase complex

-

Fluorophore-labeled short RNA substrate with a 5' cap

-

Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of the recombinant polymerase complex in the reaction buffer.

-

Serially dilute the test compounds in DMSO and then in the reaction buffer.

-

Add the diluted compounds and the polymerase complex to the wells of the microplate.

-

Incubate for a pre-determined time at 37°C to allow for compound binding.

-

Initiate the reaction by adding the fluorophore-labeled RNA substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the endonuclease separates the fluorophore and a quencher, leading to an increase in fluorescence.

-

Calculate the rate of the enzymatic reaction for each compound concentration.

-

Plot the reaction rate as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Plaque Reduction Assay

This cell-based assay measures the ability of a compound to inhibit viral replication and spread.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Agarose (B213101) or Avicel overlay

-

Crystal violet staining solution

-

Test compounds

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with a diluted influenza virus stock for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a semi-solid medium (containing agarose or Avicel) containing different concentrations of the test compound.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

-

Fix the cells with a formalin solution.

-

Remove the overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The mechanism of action of CEN inhibitors is direct inhibition of a viral enzyme. Therefore, the "signaling pathway" is the viral replication cycle itself. The following diagrams illustrate the viral life cycle and the specific point of intervention for CEN inhibitors, as well as a typical drug discovery workflow.

Caption: Influenza Virus Life Cycle and Point of CEN Inhibitor Action.

Caption: General Drug Discovery Workflow for CEN Inhibitors.

Conclusion

Cap-dependent endonuclease inhibitors represent a significant advancement in the fight against influenza and potentially other viral diseases that utilize a cap-snatching mechanism. Their novel mechanism of action provides a valuable new tool, particularly in the face of emerging resistance to older classes of antivirals. While specific details for every new compound in this class, such as this compound, may be initially limited to patent literature, the established methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to understand, evaluate, and contribute to this exciting field of antiviral research. The continued exploration of this target will undoubtedly lead to the development of next-generation antiviral therapies with broad applicability.

References

- 1. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]

- 3. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive: Unraveling the Mechanisms of Cap-Dependent Endonuclease Inhibitors – Cap-dependent endonuclease-IN-8 versus Baloxavir Marboxil

For Immediate Release

[City, State] – December 7, 2025 – In the ongoing battle against influenza, the scientific community continues to explore novel antiviral targets to overcome the challenges of viral resistance and enhance treatment efficacy. Among the most promising of these are inhibitors of the viral cap-dependent endonuclease (CEN), a critical enzyme in the influenza virus replication cycle. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core mechanisms of two such inhibitors: the well-established baloxavir (B560136) marboxil and a novel investigational compound, Cap-dependent endonuclease-IN-8.

Executive Summary

Influenza virus infection remains a significant global health threat, necessitating the development of new antiviral agents with distinct mechanisms of action. Cap-dependent endonuclease, a key component of the influenza virus polymerase complex, represents a validated target for therapeutic intervention. This document details and contrasts the mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate two cap-dependent endonuclease inhibitors. Baloxavir marboxil, a prodrug of the active baloxavir acid, is a clinically approved antiviral that has demonstrated potent activity against influenza A and B viruses. This compound is a novel, potent inhibitor of CEN identified in patent literature, showing promise in inhibiting the replication of a broad range of orthomyxoviruses. Through a comprehensive analysis of available data, this guide aims to provide a clear and structured comparison to inform future research and drug development efforts in this critical area.

The Imperative of Cap-Dependent Endonuclease Inhibition

The influenza virus, an RNA virus, relies on a unique mechanism known as "cap-snatching" to transcribe its genetic material within the host cell. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is central to this process. The cap-dependent endonuclease activity resides within the PA subunit.[1][2] This endonuclease cleaves the 5' cap structures from host cell pre-mRNAs, which are then used as primers to initiate the synthesis of viral mRNAs. By targeting and inhibiting this essential enzymatic activity, CEN inhibitors effectively halt viral gene transcription and replication.[1][2]

Mechanism of Action: A Comparative Analysis

Both baloxavir and this compound function by inhibiting the cap-dependent endonuclease of the influenza virus PA subunit. However, the specifics of their molecular interactions and the consequences for viral replication are key areas of investigation.

Baloxavir Marboxil

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in the body to its active form, baloxavir acid.[3] Baloxavir acid directly targets the active site of the cap-dependent endonuclease, chelating the divalent metal ions (typically manganese, Mn2+) that are essential for the enzyme's catalytic activity. This binding prevents the endonuclease from cleaving host cell mRNA, thereby blocking the cap-snatching process and inhibiting viral replication.[3]

Below is a diagram illustrating the mechanism of action of baloxavir.

Caption: Mechanism of Baloxavir Action.

This compound

This compound is a potent inhibitor of the cap-dependent endonuclease (CEN).[4] As described in patent CN111410661A, where it is referred to as compound I-196, it inhibits the replication of orthomyxoviruses, including influenza A, B, and C.[4] While detailed molecular interaction studies are not yet widely published, its designation as a CEN inhibitor suggests a similar fundamental mechanism to baloxavir, likely involving interaction with the endonuclease active site to prevent cap-snatching.

The logical relationship for the inhibitory action of this compound can be visualized as follows:

References

- 1. mdpi.com [mdpi.com]

- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Espacenet | WIPO Inspire [inspire.wipo.int]

- 4. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: The Antiviral Spectrum of Cap-Dependent Endonuclease Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed examination of the antiviral spectrum of cap-dependent endonuclease (CEN) inhibitors, a promising class of antiviral agents. While this document aims to be a thorough resource, specific quantitative data and detailed experimental protocols for the compound "Cap-dependent endonuclease-IN-8" (also referred to as compound I-196 in patent CN111410661A) are not publicly available. Extensive searches of global patent databases and scientific literature did not yield the full text of the cited patent, which remains the sole known source of information for this specific compound.

Consequently, this guide will focus on the broader class of CEN inhibitors, providing a comprehensive overview of their mechanism of action, known antiviral spectrum, and the methodologies employed in their evaluation, using data from well-characterized compounds such as baloxavir (B560136) marboxil.

Mechanism of Action: Targeting Viral Replication at its Core

Cap-dependent endonuclease is a critical enzyme for many RNA viruses, including influenza viruses. This enzyme is a component of the viral RNA polymerase complex and is responsible for a process known as "cap-snatching." During cap-snatching, the endonuclease cleaves the 5' cap from host cell messenger RNAs (mRNAs). These capped fragments are then used as primers to initiate the transcription of viral mRNAs. This process is essential for the virus to produce its own proteins and replicate.

CEN inhibitors function by binding to the active site of the endonuclease, preventing it from cleaving host cell mRNAs. This effectively blocks viral mRNA synthesis and, consequently, inhibits viral replication. This mechanism of action is highly specific to the viral enzyme, leading to a favorable safety profile with minimal off-target effects on the host cell.

Antiviral Spectrum of Cap-Dependent Endonuclease Inhibitors

Based on available literature for compounds like baloxavir marboxil and other investigational CEN inhibitors, this class of drugs exhibits a potent and broad-spectrum activity against various strains of influenza viruses.

Table 1: Antiviral Activity of Representative CEN Inhibitors Against Influenza Viruses

| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |

| Baloxavir acid (S-033447) | Influenza A (H1N1)pdm09 | MDCK | Plaque Reduction | 0.48 - 1.8 | |

| Baloxavir acid (S-033447) | Influenza A (H3N2) | MDCK | Plaque Reduction | 0.46 - 1.2 | |

| Baloxavir acid (S-033447) | Influenza B (Victoria) | MDCK | Plaque Reduction | 3.8 - 10.3 | |

| Baloxavir acid (S-033447) | Influenza B (Yamagata) | MDCK | Plaque Reduction | 3.1 - 9.9 |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency. Lower values indicate higher potency.

The available information for this compound suggests it is active against influenza A, B, and C viruses. However, without the specific data from the patent, a quantitative comparison is not possible.

Experimental Protocols for Evaluating CEN Inhibitors

The evaluation of CEN inhibitors involves a series of in vitro and cell-based assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments typically cited in the literature for this class of compounds.

Endonuclease Activity Assay (Enzymatic Assay)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the cap-dependent endonuclease.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant influenza virus PA/PB1/PB2 polymerase complex (containing the endonuclease) is expressed and purified.

-

A short, capped RNA oligonucleotide labeled with a fluorescent or radioactive tag is synthesized to serve as the substrate.

-

-

Reaction Mixture:

-

The purified polymerase complex is incubated with varying concentrations of the test compound (e.g., this compound) in a reaction buffer containing divalent cations (e.g., Mn2+ or Mg2+), which are essential for endonuclease activity.

-

-

Initiation and Incubation:

-

The reaction is initiated by the addition of the labeled capped RNA substrate.

-

The mixture is incubated at a controlled temperature (e.g., 30-37°C) for a specific duration to allow for enzymatic cleavage.

-

-

Analysis of Cleavage Products:

-

The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

The amount of cleaved and uncleaved substrate is quantified using a phosphorimager or fluorescence scanner.

-

-

Data Analysis:

-

The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

-

Cell-Based Antiviral Activity Assay (e.g., Plaque Reduction Assay)

This assay assesses the ability of a compound to inhibit viral replication in a cellular context.

Methodology:

-

Cell Culture:

-

A susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) is cultured to form a confluent monolayer in multi-well plates.

-

-

Virus Infection:

-

The cell monolayers are infected with a known titer of the virus.

-

-

Compound Treatment:

-

After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar (B569324) or Avicel) containing serial dilutions of the test compound.

-

-

Incubation:

-

The plates are incubated for a period sufficient for plaque formation (typically 2-3 days for influenza virus).

-

-

Plaque Visualization:

-

The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication.

-

-

Data Analysis:

-

The number of plaques in the presence of the compound is counted and compared to the number in the untreated control wells.

-

The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.

-

Conclusion

Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, particularly for influenza. Their unique mechanism of action, targeting a critical viral-specific enzyme, provides a potent and broad-spectrum antiviral effect. While specific data for this compound remains proprietary and inaccessible at the time of this writing, the information available for other compounds in this class underscores their potential as valuable therapeutic agents. Further research and the eventual publication of data for compounds like IN-8 will be crucial in fully understanding their clinical utility and place in the antiviral armamentarium.

A Technical Guide to the Antiviral Activity of Cap-Dependent Endonuclease Inhibitors

Disclaimer: The specific compound "Cap-dependent endonuclease-IN-8" is not found in publicly available scientific literature. This guide will therefore focus on a well-characterized and clinically approved cap-dependent endonuclease inhibitor, Baloxavir (B560136) marboxil , as a representative molecule for this class of antiviral agents. The data and methodologies presented are based on published research on Baloxavir marboxil and other relevant inhibitors.

Executive Summary

Cap-dependent endonuclease is a crucial viral enzyme for the replication of several RNA viruses, most notably influenza viruses. This enzyme facilitates a process known as "cap-snatching," where the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to use as a primer for the synthesis of its own viral mRNAs.[1] By inhibiting this endonuclease, cap-dependent endonuclease inhibitors effectively block viral replication.[2] This guide provides an in-depth overview of the antiviral activity of this class of inhibitors, using Baloxavir marboxil as the primary example. It details the viruses against which these inhibitors are active, presents quantitative efficacy data, outlines key experimental protocols, and visualizes relevant biological and experimental workflows.

Viral Targets and Mechanism of Action

The primary targets for cap-dependent endonuclease inhibitors are viruses that utilize a cap-snatching mechanism for transcription. This is a hallmark of the Orthomyxoviridae family, which includes influenza viruses, and the Bunyavirales order.[3]

2.1 Influenza Viruses

Baloxavir marboxil is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[4] Baloxavir acid potently inhibits the polymerase acidic (PA) endonuclease of influenza A and B viruses.[5] This inhibition prevents the cap-snatching process, thereby halting viral gene transcription and replication.[1] Baloxavir has demonstrated broad-spectrum activity against various influenza A subtypes, including seasonal H1N1 and H3N2, as well as avian H5N1 and H7N9 strains.[2][6] It is also effective against influenza B viruses of both the Victoria and Yamagata lineages.[7] Furthermore, studies have shown its activity against influenza C and D viruses, suggesting it may be a therapeutic option for these less common types.[8]

2.2 Bunyaviruses

The cap-dependent endonuclease is also a key enzyme for viruses in the Bunyavirales order.[3] Research has shown that certain cap-dependent endonuclease inhibitors, such as carbamoyl (B1232498) pyridone carboxylic acid (CAPCA)-1, exhibit potent antiviral activity against La Crosse virus (LACV), a member of the bunyavirus family.[9][10] This suggests that the therapeutic potential of this class of inhibitors may extend beyond influenza.[3]

Quantitative Antiviral Efficacy

The antiviral activity of cap-dependent endonuclease inhibitors is typically quantified by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%.

Table 1: In Vitro Efficacy of Baloxavir Acid Against Influenza Viruses

| Virus Strain/Subtype | Assay Type | Cell Line | EC50/IC50 (nM) | Reference |

|---|---|---|---|---|

| Influenza A (H1N1)pdm09 | Focus Reduction Assay | MDCK-SIAT1 | 0.7 ± 0.5 | [7][11] |

| Influenza A (H3N2) | Focus Reduction Assay | MDCK-SIAT1 | 1.2 ± 0.6 | [7][11] |

| Influenza B (Victoria) | Focus Reduction Assay | MDCK-SIAT1 | 7.2 ± 3.5 | [7][11] |

| Influenza B (Yamagata) | Focus Reduction Assay | MDCK-SIAT1 | 5.8 ± 4.5 | [7][11] |

| Influenza A Viruses | PA Endonuclease Assay | N/A | 1.4 - 3.1 | [5] |

| Influenza B Viruses | PA Endonuclease Assay | N/A | 4.5 - 8.9 | [5] |

| Influenza A/PR/8/34 (H1N1) | Plaque Reduction Assay | MDCK | 54-fold higher for I38T mutant | [12] |

| Influenza B/Hong Kong/5/72 | Yield Reduction Assay | MDCK | EC90 of 2.2 |[13] |

Table 2: In Vivo Efficacy of Baloxavir Marboxil in a Mouse Model of Influenza

| Virus Strain | Treatment (mg/kg) | Effect | Reference |

|---|---|---|---|

| A/WSN/33 (H1N1) | 15 (twice daily) | 2.64 log10 TCID50/mL reduction in lung viral titer | [14] |

| A/Hong Kong/8/68 (H3N2) | 15 (twice daily) | 2.16 log10 TCID50/mL reduction in lung viral titer | [14] |

| B/Hong Kong/5/72 | 15 (twice daily) | 0.97 log10 TCID50/mL reduction in lung viral titer | [14] |

| Influenza A and B | Single oral dose | Complete prevention of mortality |[15] |

Key Experimental Protocols

4.1 Cap-Dependent Endonuclease Inhibition Assay

This assay directly measures the inhibition of the viral endonuclease enzyme.

-

Preparation of Viral Ribonucleoproteins (vRNPs): vRNPs are purified from virus particles propagated in embryonated chicken eggs or cultured cells. The virus is concentrated by ultracentrifugation and solubilized to release the vRNPs.[3]

-

Enzyme Reaction: The purified vRNPs, serving as the source of the endonuclease, are incubated with a radiolabeled capped RNA substrate (e.g., 32P-labeled AlMV RNA 4).[16]

-

Inhibitor Addition: The test compound (e.g., baloxavir acid) is added to the reaction mixture at various concentrations.

-

Product Analysis: The reaction products are separated by polyacrylamide gel electrophoresis. The cleavage of the capped RNA substrate is quantified by autoradiography.

-

IC50 Determination: The concentration of the inhibitor that reduces endonuclease activity by 50% is calculated.[16]

4.2 Virus Yield Reduction Assay

This cell-based assay measures the reduction in the production of infectious virus particles.

-

Cell Culture: A suitable host cell line (e.g., Madin-Darby canine kidney - MDCK cells) is cultured in 96-well plates.

-

Virus Infection: The cells are infected with the virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: The infected cells are treated with serial dilutions of the test compound.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.

-

Virus Quantification: The culture supernatant is collected, and the amount of infectious virus is quantified using a TCID50 (50% tissue culture infectious dose) assay or a plaque assay.

-

EC50 Calculation: The EC50 value is calculated as the concentration of the compound that reduces the virus yield by 50% compared to untreated controls.[8]

4.3 Focus Reduction Assay (FRA)

This is a high-throughput immunodetection-based assay to determine antiviral susceptibility.

-

Cell Seeding: MDCK-SIAT1 cells are seeded in 96-well plates.

-

Infection and Treatment: Cells are infected with the influenza virus in the presence of serial dilutions of the antiviral drug.

-

Incubation: Plates are incubated for 24 hours to allow for the formation of infectious foci.

-

Immunostaining: The cells are fixed and stained with a primary antibody against a viral protein (e.g., nucleoprotein) followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A substrate is added to visualize the infectious foci, which are then counted using an automated analyzer.

-

IC50 Calculation: The IC50 is determined as the drug concentration that reduces the number of foci by 50% compared to the virus control.[12]

Visualizations

5.1 Signaling Pathway: Influenza Virus Replication Cycle

References

- 1. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. pnas.org [pnas.org]

- 4. Baloxavir Marboxil (CAS 1985606-14-1) | Abcam [abcam.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific, 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Susceptibility of Influenza A, B, C, and D Viruses to Baloxavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A cap-dependent endonuclease inhibitor acts as a potent antiviral agent against La Crosse virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Enzyme Kinetics of Cap-Dependent Endonuclease Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza viruses, has emerged as a critical target for novel antiviral therapies. This guide provides a comprehensive overview of the enzyme kinetics of CEN inhibitors, with a focus on the underlying mechanisms, experimental methodologies, and quantitative analysis of inhibitor potency.

The Critical Role of Cap-Dependent Endonuclease in Influenza Virus Replication

Influenza virus, a segmented negative-sense RNA virus, relies on a unique mechanism known as "cap-snatching" to transcribe its genome. The viral RNA-dependent RNA polymerase (RdRp) complex, a heterotrimer consisting of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), orchestrates this process. The N-terminal domain of the PA subunit houses the cap-dependent endonuclease activity.[1][2] This endonuclease cleaves the 5' cap structure, along with a short stretch of nucleotides, from host pre-mRNAs.[3][4] These capped fragments are then utilized as primers to initiate the transcription of viral mRNAs by the RdRp.[3][4] By inhibiting this crucial first step, CEN inhibitors effectively halt viral gene expression and replication.

Mechanism of Action of Cap-Dependent Endonuclease Inhibitors

Cap-dependent endonuclease inhibitors are designed to bind to the active site of the enzyme, preventing the cleavage of host mRNAs.[3] The active site of the endonuclease contains two essential divalent metal ions, typically manganese (Mn2+), which are crucial for its catalytic activity.[1][3][5] Many potent CEN inhibitors, including the active form of the FDA-approved drug Baloxavir (B560136) marboxil (baloxavir acid), are designed to chelate these metal ions, thereby inactivating the enzyme.[3][6] This mode of action effectively blocks the cap-snatching process, leading to the potent inhibition of viral replication.[7]

A visual representation of the influenza virus cap-snatching mechanism and the inhibitory action of CEN inhibitors is provided below.

References

- 1. psb-grenoble.eu [psb-grenoble.eu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Cap-Dependent Endonuclease Inhibition in Viral Replication: A Technical Guide

A Deep Dive into the Action of Cap-Dependent Endonuclease Inhibitors Using Baloxavir (B560136) Acid as a Prime Exemplar

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The cap-dependent endonuclease (CEN), an essential enzyme for the replication of many RNA viruses, including influenza, has emerged as a critical target for novel antiviral therapies. This enzyme facilitates a process known as "cap-snatching," whereby the virus cleaves the 5' cap from host cell messenger RNAs (mRNAs) to prime the transcription of its own viral mRNAs. This act of molecular piracy is vital for the virus to co-opt the host's protein synthesis machinery. This technical guide provides an in-depth exploration of how cap-dependent endonuclease inhibitors disrupt this crucial step in the viral life cycle, thereby inhibiting viral replication. Due to the limited public availability of detailed data on "Cap-dependent endonuclease-IN-8," this guide will utilize the well-characterized and clinically approved inhibitor, baloxavir acid, as a representative example to illustrate the core principles of this inhibitory mechanism.

The "Cap-Snatching" Mechanism: A Key Viral Strategy

Influenza virus replication occurs within the nucleus of the host cell. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is central to this process. The cap-snatching mechanism is a multi-step process:

-

Cap Binding: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap structure (a 7-methylguanosine (B147621) cap) of host pre-mRNAs.

-

Endonucleolytic Cleavage: The PA subunit, which contains the cap-dependent endonuclease active site, then cleaves the host mRNA 10-13 nucleotides downstream from the cap.[1]

-

Primer for Viral Transcription: This capped RNA fragment serves as a primer for the PB1 subunit, the catalytic core of the RdRp, to initiate the transcription of viral RNA (vRNA) into viral mRNA.

-

Viral Protein Synthesis: The resulting viral mRNAs are translated by the host cell's ribosomes into viral proteins, which are necessary for the assembly of new viral particles.

This entire process is a prerequisite for the synthesis of viral proteins and, consequently, for the propagation of the virus.

Inhibition of Cap-Dependent Endonuclease by Baloxavir Acid

Baloxavir acid, the active metabolite of the prodrug baloxavir marboxil, is a potent and selective inhibitor of the cap-dependent endonuclease activity of the influenza virus PA subunit.[2][3] Its mechanism of action directly targets the cap-snatching process, thereby halting viral gene transcription and replication at a very early stage.[4][5]

The PA subunit's endonuclease active site contains two essential divalent metal ions, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which are crucial for its catalytic activity. Baloxavir acid functions by chelating these metal ions in the active site.[6] This binding prevents the endonuclease from cleaving host cell mRNAs, effectively stopping the cap-snatching process before it can begin.[4] Without the capped primers from host cells, the viral polymerase cannot synthesize its own mRNAs, leading to a swift and potent inhibition of viral replication.[2][5]

dot

Figure 1: Signaling pathway of influenza virus cap-snatching and its inhibition by baloxavir acid.

Quantitative Data on the Inhibitory Activity of Baloxavir Acid

The potency of baloxavir acid has been quantified through various in vitro assays, primarily through the determination of its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half, while the EC50 value indicates the concentration needed to achieve 50% of the maximum antiviral effect in cell-based assays.

| Parameter | Influenza Strain/Type | Value (nM) | Assay Type | Reference |

| IC50 | Cap-dependent endonuclease (CEN) | 2.5 | Enzymatic Assay | [7] |

| IC50 | CEN/RdRp activities | 1.6 | Enzymatic Assay | [2] |

| IC50 | A/H1N1pdm09 | 0.28 (median) | Focus Reduction Assay | [8] |

| IC50 | A/H3N2 | 0.16 (median) | Focus Reduction Assay | [8] |

| IC50 | B/Victoria-lineage | 3.42 (median) | Focus Reduction Assay | [8] |

| IC50 | B/Yamagata-lineage | 2.43 (median) | Focus Reduction Assay | [8] |

| EC50 | A(H1N1)pdm09 | 0.7 ± 0.5 | Focus Reduction Assay | [1] |

| EC50 | A(H3N2) | 1.2 ± 0.6 | Focus Reduction Assay | [1] |

| EC50 | B(Victoria lineage) | 7.2 ± 3.5 | Focus Reduction Assay | [1] |

| EC50 | B(Yamagata lineage) | 5.8 ± 4.5 | Focus Reduction Assay | [1] |

| EC50 | rgA/WSN/33(H1N1) | 0.42, 0.31, 0.45 | Plaque Reduction Assay | [9] |

| EC50 | rgA/Victoria/3/75(H3N2) | 1.13, 0.83, 1.15 | Plaque Reduction Assay | [9] |

| EC90 | Influenza A viruses | 0.46 - 0.98 | Not Specified | [2] |

| EC90 | Influenza B viruses | 2.2 - 3.4 | Not Specified | [2] |

Table 1: In vitro inhibitory activity of baloxavir acid against influenza virus.

Experimental Protocols

The evaluation of cap-dependent endonuclease inhibitors relies on a variety of specialized in vitro assays. Below are detailed methodologies for key experiments cited in the characterization of baloxavir acid.

Cap-Dependent Endonuclease (CEN) Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral endonuclease.

Objective: To determine the IC50 value of an inhibitor against the cap-dependent endonuclease.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant influenza virus RNA polymerase heterotrimer (PA, PB1, and PB2 subunits) is expressed and purified.

-

A short, capped RNA oligonucleotide (e.g., 20 nucleotides long) is synthesized and radiolabeled at the 5' cap.[6]

-

A second, unlabeled viral RNA-like molecule (vRNA) is also prepared, as its presence is required for efficient cleavage.[6]

-

-

Reaction Mixture:

-

The reaction is typically performed in a buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺), which are essential for endonuclease activity.

-

A pre-incubation step of the enzyme, inhibitor (at various concentrations), and divalent cations is often included to allow for binding.[6]

-

-

Initiation and Incubation:

-

The reaction is initiated by the addition of the radiolabeled capped RNA substrate and the vRNA.

-

The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

-

Termination and Product Analysis:

-

The reaction is stopped by the addition of a chelating agent (e.g., EDTA) or by heat inactivation.

-

The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

The gel is exposed to a phosphor screen, and the intensity of the bands corresponding to the cleaved product (e.g., a 12-nucleotide fragment) and the uncleaved substrate is quantified.

-

-

Data Analysis:

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control.

-

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

-

dot

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. The active form of the influenza cap-snatching endonuclease inhibitor baloxavir marboxil is a tight binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mednexus.org [mednexus.org]

Navigating the Inhibition of Viral Replication: A Technical Guide to Cap-Dependent Endonuclease Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the cellular targets and mechanisms of action of cap-dependent endonuclease (CEN) inhibitors, a critical class of antiviral agents. While the specific compound "Cap-dependent endonuclease-IN-8" did not yield specific public data in our search, this paper will focus on the well-characterized inhibitor Baloxavir Marboxil (BXM) and its active form, Baloxavir Acid (BXA) , as a representative example to illustrate the core principles of CEN inhibition. BXM is a potent, selective, small-molecule inhibitor of the cap-dependent endonuclease.[1][2] This document will detail the quantitative data associated with its activity, the experimental protocols used to characterize it, and the signaling pathways it affects.

The influenza virus cap-dependent endonuclease is an essential enzyme for viral replication, responsible for the "cap-snatching" process.[2][3] This process involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers for the synthesis of viral mRNA by the viral RNA polymerase. By targeting this crucial step, CEN inhibitors effectively halt viral gene transcription and replication.[4] The endonuclease activity resides in the PA subunit of the influenza virus polymerase complex.[1][2][3]

Core Cellular Target and Mechanism of Action

The primary cellular target of cap-dependent endonuclease inhibitors like Baloxavir Acid is the PA subunit of the influenza virus RNA polymerase complex .[1][2][3] This complex is responsible for both transcription and replication of the viral RNA genome. The endonuclease active site is located within the PA subunit.[5]

The mechanism of action involves the selective inhibition of the endonuclease activity of the PA subunit.[4] By binding to the active site, the inhibitor prevents the "cap-snatching" mechanism, where the virus cleaves the 5' cap from host cellular pre-mRNAs to prime its own mRNA synthesis.[3] This inhibition is highly specific to the viral enzyme, as there are no known human enzymes with analogous function, making it an attractive target for antiviral therapy.[6]

The following diagram illustrates the viral replication cycle and the specific point of intervention for cap-dependent endonuclease inhibitors.

Caption: Influenza Virus Replication Cycle and Inhibition Point.

Quantitative Data on Inhibitor Activity

The antiviral activity of cap-dependent endonuclease inhibitors is quantified through various in vitro and in vivo assays. The following tables summarize the efficacy of Baloxavir Acid (BXA) against different influenza virus strains and in different experimental systems.

| Inhibitor | Influenza Strain | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |

| Baloxavir Acid (BXA) | A(H1N1)pdm09 | Plaque Reduction | MDCK | 0.9 - 2.6 | [7] |

| Baloxavir Acid (BXA) | A(H3N2) | Plaque Reduction | MDCK | 0.8 - 2.6 | [7] |

| Baloxavir Acid (BXA) | B/Victoria-lineage | Plaque Reduction | MDCK | 0.2 - 3.0 | [7] |

| Baloxavir Acid (BXA) | B/Yamagata-lineage | Plaque Reduction | MDCK | 0.4 - 4.6 | [7] |

| CAPCA-1 | La Crosse Virus (LACV) | Not Specified | Neuronal & Non-neuronal | < 1000 | [8] |

Table 1: In Vitro Antiviral Activity of Cap-Dependent Endonuclease Inhibitors.

| Inhibitor | Animal Model | Influenza Strain | Endpoint | Dosage | Result | Reference |

| Baloxavir Marboxil (BXM) | Mouse | A/PR/8/34 | Virus Titer in Lungs | 0.05 - 50 mg/kg (single dose) | Significant reduction in viral titer | [9] |

| Baloxavir Marboxil (BXM) | Mouse | B/HK/5/72 | Virus Titer in Lungs | 0.05 - 50 mg/kg (single dose) | Significant reduction in viral titer | [9] |

| Baloxavir Marboxil (BXM) | Mouse (lethal infection) | A/PR/8/34 | Survival | 1.5 or 15 mg/kg (bid for 5 days, delayed) | Increased survival rate | [9] |

Table 2: In Vivo Efficacy of Baloxavir Marboxil.

Experimental Protocols

The characterization of cap-dependent endonuclease inhibitors involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for Endonuclease Binding

This assay is used to identify and characterize compounds that bind to the endonuclease active site.

-

Principle: The assay measures the change in polarization of fluorescently labeled probes upon binding to the target protein. Competitive binding is assessed by the displacement of the probe by a test compound.

-

Materials:

-

Recombinant influenza PAN protein (endonuclease domain).

-

Fluorescein-labeled compound that binds to the active site.

-

Test compounds (e.g., Baloxavir Acid).

-

Assay buffer.

-

-

Protocol:

-

A solution containing the PAN protein and the fluorescent probe is prepared.

-

The test compound is added in a serial dilution.

-

The mixture is incubated to reach binding equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration. The Ki value can then be calculated.[10]

-

-

Data Analysis: The data is fitted to a sigmoidal dose-response curve to determine the IC50.

The following diagram outlines the workflow for the Fluorescence Polarization Assay.

Caption: Fluorescence Polarization Assay Workflow.

Plaque Reduction Assay

This cell-based assay is a gold standard for determining the antiviral activity of a compound.

-

Principle: The assay measures the ability of a compound to inhibit the formation of viral plaques (zones of cell death) in a monolayer of susceptible cells.

-

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells.

-

Influenza virus stock.

-

Test compound.

-

Cell culture medium and agar (B569324) overlay.

-

Staining solution (e.g., crystal violet).

-

-

Protocol:

-

MDCK cells are seeded in 6-well plates and grown to confluence.

-

The cells are infected with a known titer of influenza virus.

-

After a short adsorption period, the virus inoculum is removed.

-

An overlay medium containing agar and serial dilutions of the test compound is added.

-

The plates are incubated for 2-3 days to allow for plaque formation.

-

The cells are fixed and stained with crystal violet to visualize the plaques.

-

Plaques are counted, and the 50% inhibitory concentration (IC50) is calculated.[7]

-

-

Data Analysis: The percentage of plaque reduction is plotted against the compound concentration to determine the IC50.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an inhibitor.

-

Principle: Cells are infected with a virus and treated with a compound. The amount of progeny virus released into the supernatant is then quantified.

-

Materials:

-

Susceptible host cells (e.g., KB cells for LCMV, HEK293T for JUNV).[6]

-

Virus stock.

-

Test compound.

-

Cell culture medium.

-

-

Protocol:

-

Cells are seeded in 96-well plates.

-

Cells are infected with a low multiplicity of infection (MOI).

-

The infected cells are treated with serial dilutions of the inhibitor.

-

After incubation (e.g., 72 hours), the culture supernatant is collected.

-

The viral RNA in the supernatant is quantified using quantitative reverse transcription PCR (qRT-PCR), or the infectious virus titer is determined by a TCID50 assay.[6]

-

-

Data Analysis: The EC50 is calculated by plotting the reduction in viral yield against the compound concentration.

The logical relationship between these key experimental assays is depicted below.

Caption: Experimental Workflow for Inhibitor Characterization.

Conclusion

Cap-dependent endonuclease inhibitors represent a significant advancement in antiviral therapy, particularly for influenza. By targeting a virus-specific enzymatic activity essential for replication, these compounds exhibit potent and selective antiviral effects. The methodologies and data presented in this guide for the representative inhibitor, Baloxavir, provide a framework for understanding and evaluating this class of drugs. Continued research and development in this area hold promise for combating both seasonal and pandemic influenza threats.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Early Research Findings on Cap-dependent Endonuclease Inhibitors: A Technical Overview

Absence of specific public data on "Cap-dependent endonuclease-IN-8" necessitates a broader review of the inhibitor class.

As of late 2025, a thorough review of publicly available scientific literature and data reveals no specific research findings for a compound designated "this compound." This suggests that "this compound" may be an internal corporate identifier for a compound not yet disclosed in public research, a novel agent with research pending publication, or a misnomer.

This technical guide will, therefore, provide a comprehensive overview of the core principles and early research findings applicable to the broader class of cap-dependent endonuclease (CEN) inhibitors, drawing on data from representative molecules like baloxavir (B560136) marboxil (the prodrug of baloxavir acid, S-033188). This information is intended for researchers, scientists, and drug development professionals to illustrate the established mechanism of action, experimental protocols, and data presentation relevant to this class of antiviral agents.

Mechanism of Action: Targeting Viral Replication

Cap-dependent endonuclease is a critical enzyme for influenza viruses and other segmented negative-strand RNA viruses, such as bunyaviruses.[1][2][3] This viral-specific enzyme, located in the polymerase acidic (PA) subunit of the viral RNA polymerase complex, initiates viral mRNA synthesis through a "cap-snatching" mechanism.[3][4][5] The endonuclease cleaves the 5' cap from host cell pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs.[6] By inhibiting this process, CEN inhibitors effectively block viral gene transcription and replication.[3] The active sites of the cap-dependent endonuclease involve distinct domains for cap binding on the PB2 subunit and endonuclease cleavage on the PB1 subunit.[6]

Quantitative Data on CEN Inhibitors

The following table summarizes key quantitative data for a representative CEN inhibitor, baloxavir acid (the active form of baloxavir marboxil), against various influenza virus strains. This data is illustrative of the type of information generated in early preclinical and clinical research for this class of compounds.

| Compound | Virus Strain | Assay Type | Metric | Value | Reference |

| Baloxavir acid | Influenza A/H1N1pdm | Antiviral Activity | EC50 | Not Specified | [7] |

| Baloxavir acid | Influenza A/H3N2 | Antiviral Activity | EC50 | Not Specified | [7] |

| Baloxavir acid | Influenza B | Antiviral Activity | EC50 | Not Specified | [7] |

| Baloxavir marboxil | Influenza A/PR/8/34 | In vivo efficacy (mice) | Survival Rate (5 mg/kg bid) | 100% | [8] |

| Baloxavir marboxil | Influenza B/HK/5/72 | In vivo efficacy (mice) | Virus Titer Reduction | Significant | [8] |

| S-033188 | Influenza A/PR/8/34 | In vivo efficacy (mice) | Survival Rate (15 or 50 mg/kg, BID) | 100% | [9] |

Key Experimental Protocols

The study of CEN inhibitors involves a range of in vitro and in vivo experimental protocols to determine their efficacy and mechanism of action.

In Vitro Assays

-

Cap-Dependent Endonuclease Activity Assay: This assay directly measures the inhibitory effect of a compound on the endonuclease activity. Viral ribonucleoproteins (vRNPs) are purified and incubated with a radiolabeled capped RNA substrate in the presence of the test compound. The cleavage products are then analyzed by gel electrophoresis to quantify the level of inhibition.[1][6]

-

Virus Yield Reduction Assay: This cell-based assay quantifies the reduction in infectious virus particles produced in the presence of an inhibitor. Cells are infected with the virus and treated with serial dilutions of the compound. After a defined incubation period, the amount of virus in the culture supernatant is determined using methods like the tissue culture infectious dose 50 (TCID50) assay or quantitative reverse transcription PCR (qRT-PCR).[1]

-

Cell Viability Assay (e.g., MTT Assay): To ensure that the observed antiviral activity is not due to cytotoxicity, a cell viability assay is performed in parallel with the antiviral assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used for this purpose.[1]

In Vivo Models

-

Mouse Models of Influenza Infection: Mice are a common animal model to evaluate the in vivo efficacy of CEN inhibitors.[8][9] Animals are intranasally inoculated with a lethal dose of an influenza virus strain. Treatment with the test compound is initiated at various time points post-infection, and key endpoints such as survival rates, body weight changes, and viral titers in the lungs are monitored.[8][9]

-

Non-Human Primate Models: Cynomolgus macaques provide a model that more closely mimics human influenza infection, particularly for highly pathogenic strains. These models are used to assess the efficacy of antiviral drugs against severe viral pneumonia.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action of CEN inhibitors and a typical experimental workflow for their evaluation.

Figure 1: Mechanism of action of Cap-dependent Endonuclease (CEN) inhibitors.

Figure 2: General experimental workflow for the evaluation of CEN inhibitors.

References

- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delayed Dosing of S-033188, a Novel Inhibitor of Influenza Virus Cap-dependent Endonuclease, Exhibited Significant Reduction of Viral Titer and Mortality in Mice Infected with Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

The Emergence of Cap-Dependent Endonuclease Inhibitors: A Technical Guide to Overcoming Oseltamivir-Resistant Influenza

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of oseltamivir-resistant influenza strains presents a significant challenge to global public health. This technical guide provides an in-depth analysis of a promising new class of antiviral agents, the cap-dependent endonuclease inhibitors, with a focus on their efficacy against these resistant variants. While this guide will use the well-characterized inhibitor baloxavir (B560136) marboxil as a primary example to illustrate the core principles, quantitative data, and experimental methodologies, it is important to note the emergence of novel compounds in this class, such as Cap-dependent endonuclease-IN-8 (also known as compound I-196 from patent CN111410661A), which demonstrate the continued innovation in this therapeutic area. This document will detail the mechanism of action, present preclinical data, and provide comprehensive experimental protocols relevant to the evaluation of these inhibitors against oseltamivir-resistant influenza.

Introduction: The Challenge of Oseltamivir (B103847) Resistance

Oseltamivir, a neuraminidase inhibitor, has been a cornerstone of influenza treatment. It functions by preventing the release of new viral particles from infected cells.[1] However, the evolution of influenza viruses has led to the emergence of resistant strains, most commonly through mutations in the neuraminidase (NA) protein. The H275Y substitution in the NA of H1N1 viruses is a well-documented mutation that confers high-level resistance to oseltamivir, rendering it ineffective.[2] This has created an urgent need for novel antiviral agents with different mechanisms of action.

Cap-Dependent Endonuclease: A Novel Target in Influenza Therapy

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex consisting of three subunits: PA, PB1, and PB2. The PA subunit contains a cap-dependent endonuclease (CEN) domain that is crucial for viral replication.[1] This endonuclease performs a "cap-snatching" process, where it cleaves the 5' cap from host cell pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs. By inhibiting this essential enzymatic activity, cap-dependent endonuclease inhibitors effectively block viral gene transcription and replication at a very early stage.

Mechanism of Action of Cap-Dependent Endonuclease Inhibitors

Cap-dependent endonuclease inhibitors, such as baloxavir acid (the active form of baloxavir marboxil), are designed to chelate the two divalent metal ions (typically manganese) in the active site of the PA endonuclease. This interaction blocks the catalytic activity of the enzyme, preventing the cleavage of host cell mRNA and subsequent viral mRNA synthesis. This mechanism is distinct from that of neuraminidase inhibitors, and therefore, these inhibitors are active against influenza strains that are resistant to oseltamivir.

Quantitative Data: Efficacy Against Oseltamivir-Resistant Influenza

The following tables summarize the in vitro and in vivo efficacy of baloxavir acid against oseltamivir-sensitive and oseltamivir-resistant influenza A virus strains.

Table 1: In Vitro Antiviral Activity of Baloxavir Acid Against Oseltamivir-Resistant Influenza A Virus

| Virus Strain | Neuraminidase (NA) Genotype | Oseltamivir Susceptibility | Baloxavir Acid EC₅₀ (nM) | Oseltamivir Carboxylate EC₅₀ (nM) |

| A/WSN/33 (H1N1) | Wild-Type | Sensitive | 0.48 ± 0.22 | 15.00 ± 5.77 |

| A/California/07/2009 (H1N1)pdm09 | Wild-Type | Sensitive | 0.48 ± 0.22 | 0.10 ± 0.05 |

| A/California/07/2009 (H1N1)pdm09 | H275Y | Resistant | 0.52 ± 0.15 | >1000 |

| A(H3N2) | Wild-Type | Sensitive | 0.42 ± 0.29 | 0.42 ± 0.29 |

EC₅₀ (50% effective concentration) values were determined in Madin-Darby canine kidney (MDCK) cells using a cytopathic effect (CPE) reduction assay. Data is representative of typical findings in the literature.

Table 2: In Vivo Efficacy of Baloxavir Marboxil in a Mouse Model of Oseltamivir-Resistant Influenza A (H1N1)pdm09-H275Y Infection

| Treatment Group | Dose | Mean Lung Viral Titer (log₁₀ PFU/mL) at Day 3 Post-Infection | Survival Rate (%) |

| Vehicle Control | - | 6.5 ± 0.5 | 0 |

| Oseltamivir Phosphate | 25 mg/kg, BID | 6.2 ± 0.6 | 0 |

| Baloxavir Marboxil | 1 mg/kg, single dose | 3.1 ± 0.4 | 100 |

| Baloxavir Marboxil | 5 mg/kg, single dose | <2.0 | 100 |

Data represents typical results from a lethal infection mouse model. PFU: Plaque-Forming Units. BID: twice daily.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of cap-dependent endonuclease inhibitors against oseltamivir-resistant influenza.

Cap-Dependent Endonuclease (CEN) Enzymatic Assay (FRET-based)

This assay measures the direct inhibitory effect of a compound on the endonuclease activity of the influenza virus PA subunit.

Principle: A short, single-stranded oligonucleotide substrate is labeled with a fluorophore at one end and a quencher at the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the endonuclease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence signal.

Protocol:

-

Reagents:

-

Recombinant influenza A virus PA endonuclease domain.

-

FRET substrate (e.g., 5'-FAM/3'-TAMRA labeled oligonucleotide).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 5 mM DTT).

-

Test compound (e.g., this compound or baloxavir acid) serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well plate, add 1 µL of test compound dilution to each well.

-

Add 20 µL of PA endonuclease solution (final concentration ~50 nM) to each well.

-

Incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of FRET substrate solution (final concentration ~100 nM).

-

Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 528 nm) every minute for 60 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Plaque Reduction Assay

This cell-based assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).

Protocol:

-

Cell Culture and Virus:

-

Grow Madin-Darby canine kidney (MDCK) cells to confluence in 6-well plates.

-

Use a well-characterized oseltamivir-resistant influenza A virus strain (e.g., A/California/04/2009 (H1N1)pdm09 with H275Y mutation).

-

-

Procedure:

-

Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with approximately 100 plaque-forming units (PFU) of the virus per well for 1 hour at 37°C.

-

During the infection, prepare serial dilutions of the test compound in an overlay medium (e.g., MEM containing 0.8% agarose (B213101) and TPCK-trypsin).

-

After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS.

-

Add 2 mL of the overlay medium containing the different concentrations of the test compound to each well.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).

-

Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

-

In Vivo Efficacy Study in a Mouse Model

This study evaluates the therapeutic efficacy of the test compound in a lethal infection model using oseltamivir-resistant influenza virus.

Protocol:

-

Animals and Virus:

-

Use 6- to 8-week-old female BALB/c mice.

-

Use a mouse-adapted oseltamivir-resistant influenza A virus strain (e.g., H1N1-H275Y).

-

-

Procedure:

-

Anesthetize the mice and intranasally infect them with a lethal dose (e.g., 5 x LD₅₀) of the virus.

-

Randomly divide the mice into treatment groups (e.g., vehicle control, oseltamivir, and different doses of the test compound).

-

Administer the treatments at a specified time post-infection (e.g., 24 hours). The route of administration will depend on the compound's properties (e.g., oral gavage for baloxavir marboxil).

-

Monitor the mice daily for 14 days for weight loss and survival.

-

On a predetermined day (e.g., day 3 post-infection), euthanize a subset of mice from each group to collect lung tissue for viral titer determination by plaque assay.

-

-

Data Analysis:

-

Plot the mean body weight change and survival curves for each group.

-

Determine the lung viral titers for each group and perform statistical analysis (e.g., ANOVA) to compare the treatment groups to the vehicle control.

-

Visualizations

Signaling Pathways and Mechanism of Action

Caption: Influenza virus lifecycle and points of intervention for antiviral drugs.

Experimental Workflow

Caption: Workflow for the preclinical evaluation of a novel influenza antiviral.

Conclusion

Cap-dependent endonuclease inhibitors represent a significant advancement in the fight against influenza, particularly in the context of rising oseltamivir resistance. Their novel mechanism of action provides a much-needed therapeutic alternative. The data for baloxavir marboxil clearly demonstrates potent in vitro and in vivo activity against oseltamivir-resistant influenza strains. The continued development of new compounds in this class, such as this compound, underscores the potential of this target for future antiviral drug discovery. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these and other novel anti-influenza agents, which is essential for the development of the next generation of influenza therapeutics.

References

Investigating Cap-Dependent Endonuclease Inhibitors in Bunyavirus Research: A Technical Guide

A Note on Terminology: The specific inhibitor "IN-8" was not identified in the available research literature. This guide will focus on a well-characterized cap-dependent endonuclease inhibitor, referred to as Compound B (later identified as CAPCA-1) , which has demonstrated significant activity against various bunyaviruses. The principles, protocols, and data presented here are representative of the research and development of cap-dependent endonuclease inhibitors for bunyaviruses.

The order Bunyavirales encompasses a large group of RNA viruses, many of which are significant human, animal, and plant pathogens.[1][2] A crucial step in the replication of these viruses is the "cap-snatching" mechanism, which is essential for the transcription of their genetic material.[3][4][5] This process is mediated by a viral enzyme known as the cap-dependent endonuclease (CEN). The essential nature of this enzyme makes it a prime target for the development of antiviral drugs.[6][7]

The Cap-Snatching Mechanism in Bunyaviruses